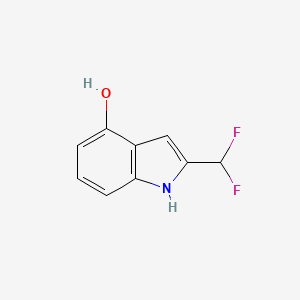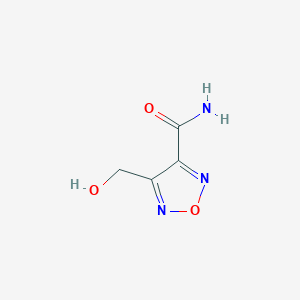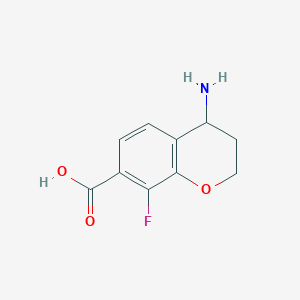![molecular formula C10H7N3OS B13115491 1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one CAS No. 65873-44-1](/img/structure/B13115491.png)
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazinoindoles, which are known for their diverse biological activities and chemical reactivity.
准备方法
The synthesis of 1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with orthoformic or orthoacetic esters, leading to the formation of the triazinoindole core . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce various reduced forms of the compound.
科学研究应用
1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its interactions with biological targets and its effects on cellular processes.
Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.
相似化合物的比较
1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one can be compared with other similar compounds, such as:
1,2,4-Triazino[5,6-b]indole derivatives: These compounds share a similar triazinoindole core but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
1,2,4-Triazino[4,5-a]benzimidazole: This compound has a similar triazino structure but with a benzimidazole moiety, resulting in different reactivity and applications.
The uniqueness of 1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
65873-44-1 |
|---|---|
分子式 |
C10H7N3OS |
分子量 |
217.25 g/mol |
IUPAC 名称 |
1-sulfanylidene-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4-one |
InChI |
InChI=1S/C10H7N3OS/c14-10-12-11-9(15)8-5-6-3-1-2-4-7(6)13(8)10/h1-5H,(H,11,15)(H,12,14) |
InChI 键 |
FJUZKIRLQPOTGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3N2C(=O)NNC3=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



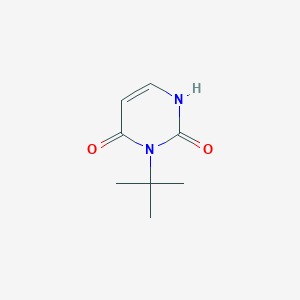
![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
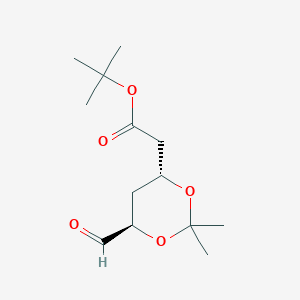
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)

![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)
